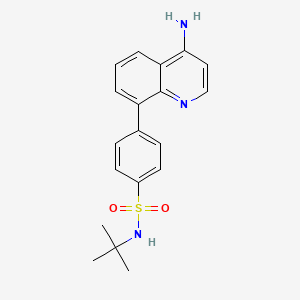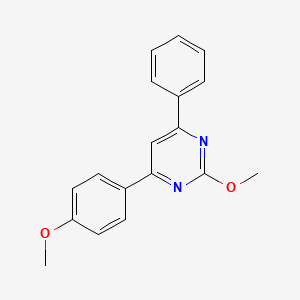![molecular formula C17H18ClN5O3 B5623855 1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and triazole derivatives often involves multi-step reactions including nucleophilic aromatic substitution, cyclization, and functionalization processes. For example, a study on the synthesis of triazole derivatives detailed a method involving the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity and specificity required in synthesizing such compounds (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, revealing detailed geometrical parameters, conformations, and intramolecular interactions. For instance, the crystal structure analysis of a methoxycarbonylphenyl-triazene compound revealed significant conjugation within the triazene moieties and the adoption of chair conformation by hexahydropyrimidine rings, emphasizing the structural complexity of these molecules (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and triazole derivatives are diverse, including hydroxylation, nucleophilic substitution, and ring closure reactions. These reactions modify the chemical properties and biological activity of the molecules. For example, the hydroxylation of a pyrimidine derivative enhanced its biological activity, illustrating how chemical modifications can impact the functionality of such compounds (Tang et al., 2015).
Physical Properties Analysis
The physical properties of pyrimidine and triazole derivatives, including solubility, crystal packing, and hydrogen bonding interactions, are crucial for their application in different fields. Research on similar compounds has shown that crystal packing is determined by van der Waals interactions, and the physical properties can vary significantly among derivatives (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and substituents. Studies on triazoloquinazolinone derivatives, for example, revealed favorable interactions with proteins, suggesting potential for therapeutic applications (Wu et al., 2022).
properties
IUPAC Name |
1-[[2-[(4-chlorophenyl)methyl]-5-(2-methoxyethyl)-1,2,4-triazol-3-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-26-9-7-14-19-15(11-22-8-6-16(24)20-17(22)25)23(21-14)10-12-2-4-13(18)5-3-12/h2-6,8H,7,9-11H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMYXIZQQAUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN(C(=N1)CN2C=CC(=O)NC2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623787.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(methylsulfonyl)benzyl]piperidine](/img/structure/B5623799.png)
![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)


![2-{[(2-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5623815.png)
![(3aR*,9bR*)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5623822.png)

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5623830.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine](/img/structure/B5623831.png)
![2-{3-[(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5623844.png)
![methyl 4-{[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5623847.png)
![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)